molecular formula C7H5BrFI B1273120 4-Bromo-5-fluoro-2-iodotoluene CAS No. 870704-15-7

4-Bromo-5-fluoro-2-iodotoluene

Cat. No.: B1273120
CAS No.: 870704-15-7
M. Wt: 314.92 g/mol
InChI Key: ACDTXEFSNCPJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-fluoro-2-iodotoluene is an organohalide compound with the molecular formula C7H5BrFI. It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and iodine atoms. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2-iodotoluene typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination, fluorination, and iodination of toluene derivatives. For example:

    Bromination: Toluene can be brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form bromotoluene.

    Fluorination: The bromotoluene can then be fluorinated using a fluorinating agent such as silver fluoride (AgF) or cesium fluoride (CsF).

    Iodination: Finally, the fluorinated bromotoluene can be iodinated using iodine (I2) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2-iodotoluene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The methyl group on the benzene ring can be oxidized to form carboxylic acids or reduced to form alkanes.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of various substituted toluenes depending on the nucleophile or electrophile used.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of methyl-substituted alkanes.

Scientific Research Applications

4-Bromo-5-fluoro-2-iodotoluene is used in several scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of diagnostic agents and therapeutic compounds.

    Industry: As an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-iodotoluene depends on the specific chemical reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles or electrophiles to attack the benzene ring. In oxidation and reduction reactions, the methyl group undergoes changes in oxidation state, leading to the formation of different functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-iodotoluene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

    5-Fluoro-2-iodotoluene: Lacks the bromine atom, affecting its reactivity and the types of reactions it can undergo.

    4-Bromo-5-fluoro-2-nitrotoluene: Contains a nitro group instead of an iodine atom, significantly altering its chemical properties and reactivity.

Uniqueness

4-Bromo-5-fluoro-2-iodotoluene is unique due to the presence of three different halogen atoms on the benzene ring, providing a versatile platform for various chemical transformations. Its unique structure allows for selective reactions, making it valuable in the synthesis of complex organic molecules.

Properties

IUPAC Name

1-bromo-2-fluoro-5-iodo-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDTXEFSNCPJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382300
Record name 4-Bromo-5-fluoro-2-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870704-15-7
Record name 1-Bromo-2-fluoro-5-iodo-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870704-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-fluoro-2-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-5-fluoro-2-iodotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.